13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structural features, including multiple fluorine atoms and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This involves cyclization reactions that form the tetracyclic structure. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to ensure selective fluorination.
Attachment of the Phenyl and Difluoromethyl Groups: These groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and studying reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups enhance its stability and bioavailability, making it useful in various biochemical assays.
Medicine
Medically, this compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its activity against various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 13-(trifluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-trifluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of 13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific arrangement of fluorine atoms and the tetracyclic core. This structure imparts unique chemical and physical properties, such as enhanced stability, reactivity, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H13F6N5OS |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C25H13F6N5OS/c1-10-6-15(22(30)31)33-25-16(10)19-21(38-25)24-34-23(35-36(24)9-32-19)12-4-2-11(3-5-12)8-37-20-17(28)13(26)7-14(27)18(20)29/h2-7,9,22H,8H2,1H3 |
InChI Key |
QPHBKNPCHAZQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=C(C(=CC(=C6F)F)F)F)C(F)F |
Origin of Product |
United States |
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